ethyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate -

ethyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Catalog Number: EVT-4267320
CAS Number:
Molecular Formula: C27H25FN2O4S
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 4-(4-Acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

  • Compound Description: This compound is a dihydropyrimidine derivative. Its crystal structure analysis reveals a near-orthogonal dihedral angle between the aryl and dihydropyrimidine rings []. The dihydropyrimidine ring adopts a twist-boat conformation, and the crystal structure is stabilized by various intermolecular interactions like C-H…O, N-H…S, and C-H…π interactions [].

Ethyl 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 1)

  • Compound Description: This dihydropyrimidine derivative was synthesized using l-proline nitrate as a catalyst in ionic liquid media []. This method proved efficient for synthesizing pyrimidine derivatives, highlighting the significance of this compound class in medicinal chemistry [].

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 2)

  • Compound Description: This compound is another dihydropyrimidine derivative synthesized using the l-proline nitrate ionic liquid catalyst method, demonstrating the versatility of this synthetic approach for creating diverse pyrimidine derivatives [].

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 3)

  • Compound Description: Synthesized through the same l-proline nitrate ionic liquid catalyst method as compound 2, this dihydropyrimidine showcases the effectiveness of this approach in generating diverse pyrimidine derivatives [].

Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates

  • Compound Description: This series of compounds represents a broader class of dihydropyrimidines synthesized using the Biginelli reaction []. The "aryl" designation indicates the presence of various aromatic substituents at the 4-position, illustrating the versatility of this reaction in generating diverse compounds [].

6. Ethyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate* Compound Description: This dihydropyrimidine derivative is structurally analyzed using spectroscopic methods and single-crystal X-ray diffraction [].* Relevance: This compound shares the 2-thioxo, 5-ethyl carboxylate group, and the 4-(methoxyphenyl) substituent with ethyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The presence of a 3-acetyl group in this compound, absent in the target compound, points to potential modifications at that position.

7. Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate* Compound Description: This compound, another dihydropyrimidine derivative, undergoes detailed structural analysis, including spectroscopic characterization and single-crystal X-ray diffraction [].* Relevance: This compound exhibits significant structural similarity with ethyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both share the 2-thioxo group, the 5-ethyl carboxylate substituent, and a di-substituted phenyl ring at the 4-position. The variation in the substituents' nature and position on the phenyl ring underscores the diverse possibilities within this class of compounds.

8. Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate(g)* Compound Description: This dihydropyrimidine derivative displays notable hypoglycemic activity in a study focusing on antidiabetic properties of dihydropyrimidine scaffolds [].* Relevance: This compound shares the core dihydropyrimidine structure with ethyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both have a 2-thioxo group and a 4-(hydroxy-3-methoxyphenyl) substituent. The difference lies in the ester group at the 5-position: a methyl carboxylate in compound g and an ethyl carboxylate in the target compound. This difference suggests the potential influence of the ester alkyl chain on biological activity.

9. Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate(h)* Compound Description: This dihydropyrimidine derivative exhibited significant hypoglycemic activity in a study focused on the antidiabetic potential of dihydropyrimidine scaffolds []. * Relevance: This compound shares the core dihydropyrimidine structure and the 5-ethyl carboxylate group with ethyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. A notable difference is the presence of a 2-oxo group in compound h compared to the 2-thioxo group in the target compound, highlighting the potential impact of this position on biological activity.

Properties

Product Name

ethyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

IUPAC Name

ethyl 4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C27H25FN2O4S

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C27H25FN2O4S/c1-3-33-26(31)23-24(17-9-5-4-6-10-17)29-27(35)30-25(23)18-13-14-21(22(15-18)32-2)34-16-19-11-7-8-12-20(19)28/h4-15,25H,3,16H2,1-2H3,(H2,29,30,35)

InChI Key

WOUCYBMGGALSIT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.